molecular formula C15H11BrN2O5 B3614692 methyl 3-{[(4-bromophenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(4-bromophenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B3614692
M. Wt: 379.16 g/mol
InChI Key: SLUJCHGTPDRPLF-UHFFFAOYSA-N
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Description

“Methyl 3-{[(4-bromophenyl)amino]carbonyl}-5-nitrobenzoate” is a chemical compound with the linear formula C16H13BrN2O5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of m-bromoaniline from benzene requires three reactions: nitration, conversion from the nitro group to an amine, and bromination . The nitration step must be performed first, followed by the bromination, and finally the conversion of the nitro group to an amine .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C16H13BrN2O5 . This indicates that the molecule is composed of 16 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 5 oxygen atoms .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . For instance, free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .

Mechanism of Action

The mechanism of action for similar compounds often involves nucleophilic addition of ammonia and its derivatives . For example, the reaction of an aldehyde or ketone with a primary amine can form an imine derivative .

properties

IUPAC Name

methyl 3-[(4-bromophenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O5/c1-23-15(20)10-6-9(7-13(8-10)18(21)22)14(19)17-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUJCHGTPDRPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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